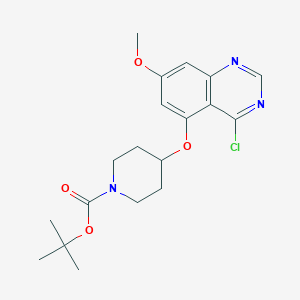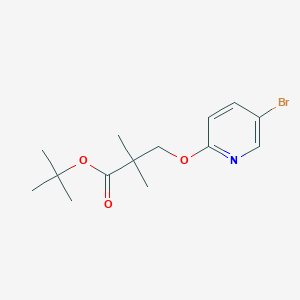
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a bromine atom attached to the pyridine ring and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2-ol as the starting material.
Esterification: The hydroxyl group of 5-bromopyridine-2-ol is esterified with tert-butyl 2,2-dimethylpropanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-2-pyridinyl(methyl)carbamate
Uniqueness
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester group and the position of the bromine atom on the pyridine ring. These structural features confer distinct reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H20BrNO3 |
|---|---|
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
tert-butyl 3-(5-bromopyridin-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)14(4,5)9-18-11-7-6-10(15)8-16-11/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
RUSJKVSMKMUIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


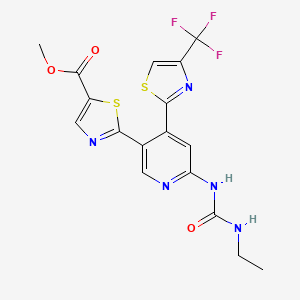
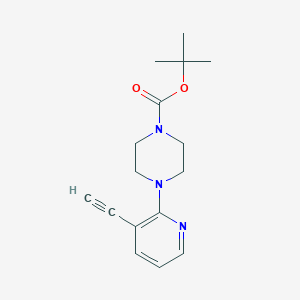

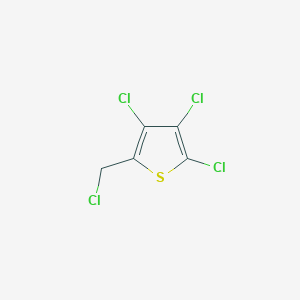
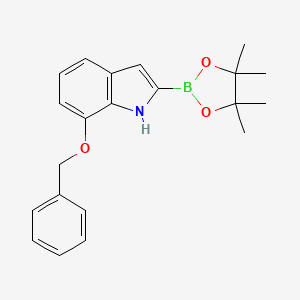
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
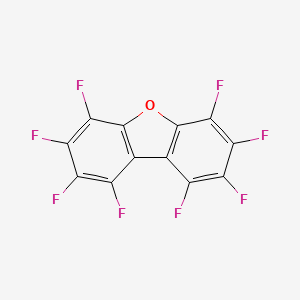
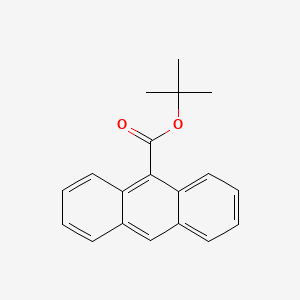
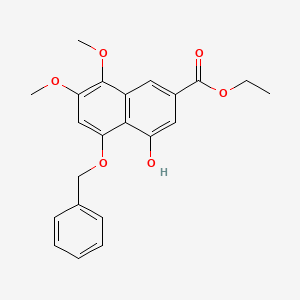
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
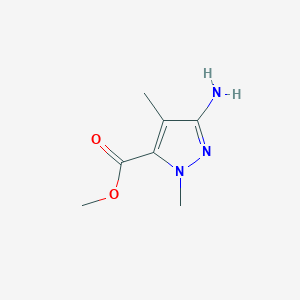
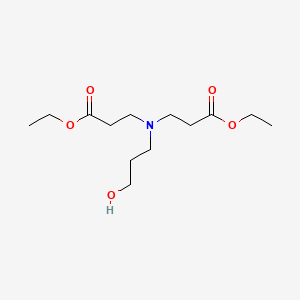
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
